5-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-2-carboxamide
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Description
5-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H16ClNO3S and its molecular weight is 325.81. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Compounds structurally related to 5-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-2-carboxamide have been investigated for their potential as corrosion inhibitors. For example, methoxy-substituted phenylthienyl benzamidines have shown effectiveness in preventing corrosion of carbon steel in acidic environments, demonstrating the potential of thiophene derivatives in protective coatings and industrial applications to enhance material longevity and integrity (Fouda, Nawar, Ismail, Zaher, & Abousalem, 2020).
Antimicrobial Activity
Thiophene derivatives have been synthesized and evaluated for their antimicrobial properties, including against challenging pathogens such as Mycobacterium tuberculosis. Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, for instance, have shown promising antitubercular activity, highlighting the potential of thiophene-based compounds in developing new antimicrobial agents with lower cytotoxicity profiles (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).
Anticancer Research
Research into thiophene derivatives has also extended into the realm of anticancer activity. New 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives have been synthesized and shown to exhibit inhibitory activity against various cancer cell lines, suggesting the potential of such compounds in cancer research and therapy development (Atta & Abdel‐Latif, 2021).
Antioxidant Properties
Thiophene derivatives have also been explored for their antioxidant properties. For example, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and identified as potent antioxidants, surpassing the activity of known antioxidants like ascorbic acid in certain assays. This points to the potential application of thiophene compounds in oxidative stress-related conditions and in the development of novel antioxidants (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Neuropharmacological Applications
Furthermore, phenylpiperazine derivatives, closely related to the compound , have been investigated for their neuropharmacological properties, specifically as 5-HT1A receptor antagonists. Such compounds provide valuable tools for understanding serotonin receptor function and developing treatments for neuropsychiatric disorders (Forster, Cliffe, Bill, Dover, Jones, Reilly, & Fletcher, 1995).
Properties
IUPAC Name |
5-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-20-10-15(19,11-5-3-2-4-6-11)9-17-14(18)12-7-8-13(16)21-12/h2-8,19H,9-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXBCHAZGGBULC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CNC(=O)C1=CC=C(S1)Cl)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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